

Comprehensive Bioactivity Profiling of 1,3-Dimethyl-1H-indazol-6-ol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1,3-dimethyl-1H-indazol-6-ol

CAS No.: 1416712-54-3

Cat. No.: B6253732

[Get Quote](#)

Version: 1.0 | Status: Technical Directive Scope: Scaffold Characterization, Target Validation, and Phenotypic Screening[1]

Executive Summary & Chemical Logic

1,3-dimethyl-1H-indazol-6-ol is not merely a synthetic intermediate; it is a bioactive fragment capable of engaging specific ATP-binding pockets and nuclear receptor ligand-binding domains (LBDs).[1]

- Chemical Probe Identity:
 - Core: Indazole (Bioisostere of indole/purine).[2][3]
 - Functional Groups: C6-Hydroxyl (H-bond donor/acceptor, mimics the phenolic A-ring of 17- β -estradiol); N1/C3-Methyls (provide steric bulk and lipophilicity to fit hydrophobic pockets). [1]

- Screening Rationale: The screening strategy must prioritize targets where the "indazol-6-ol" motif is a known anchor.[1] Literature validates this core for Tyrosine Kinases (VEGFR, PDGFR) and Estrogen Receptor

(ER

). Additionally, recent patent disclosures link this fragment to Histone Demethylase (KDM) inhibition.

Physicochemical Profile & In Silico Triage

Before wet-lab screening, the compound's "drug-likeness" must be established to select appropriate assay buffers and concentrations.[1]

Property	Value (Predicted)	Implication for Screening
Molecular Weight	162.19 g/mol	Ideal for Fragment-Based Drug Discovery (FBDD).[1]
cLogP	~2.1 - 2.4	Moderate lipophilicity; requires DMSO stock (max 0.1% in assay).[1]
TPSA	~40 Å ²	High membrane permeability expected; suitable for cell-based assays.[1]
pKa (Phenol)	~9.5	Ionized at high pH; maintain physiological pH (7.[1]4) in biochemical assays.

Primary Screening Strategy (In Vitro)

This phase utilizes high-throughput biochemical assays to identify direct target engagement.[1]

Target Class A: Kinase Profiling (The Purine Mimic)

The indazole nitrogen pair often mimics the adenine ring of ATP, binding to the hinge region of kinases.

- Priority Targets: VEGFR2, PDGFR
, FLT3.
- Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]
- Rationale: The 6-OH group can extend towards the solvent front or form water-mediated bridges in the ATP pocket.[1]

Target Class B: Nuclear Receptors (The Estrogen Mimic)

The 6-hydroxyindazole core is a bioisostere for the A-ring of estradiol.[1]

- Priority Targets: Estrogen Receptor
(ER
) vs. ER
(Selectivity screen).
- Methodology: Fluorescence Polarization (FP) Competitor Assay.
- Rationale: Indazole derivatives have shown >100-fold selectivity for ER
, useful for neuroprotective or anti-inflammatory indications without ER
-mediated proliferative side effects.[1]

Target Class C: Epigenetic Modulators[1]

- Priority Targets: Lysine Demethylases (KDM/JmjC domain).
- Methodology: AlphaLISA Homogeneous Assay.
- Rationale: Patent literature (WO2014151106A1) identifies this scaffold as a building block for histone demethylase inhibitors.

Experimental Protocols

Protocol 1: TR-FRET Kinase Binding Assay (Lanthascreen)

Objective: Determine

against VEGFR2/FLT3.[1]

- Reagent Prep:
 - Prepare 1X Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM
 , 1 mM EGTA, 0.01% Brij-35.
 - Compound Prep: 3-fold serial dilution of **1,3-dimethyl-1H-indazol-6-ol** in 100% DMSO
(Top conc: 10 mM).[1]
- Assay Assembly (384-well low volume plate):
 - Add 2.5 nL of compound (acoustic dispensing).
 - Add 5

L of Kinase/Antibody mixture (Eu-anti-GST antibody + GST-tagged Kinase).[1]
 - Add 5

L of Tracer (AlexaFluor 647-labeled ATP competitive tracer).[1]
- Incubation:
 - Incubate for 60 minutes at Room Temperature (dark).
- Readout:
 - Measure Fluorescence at 665 nm (Acceptor) and 615 nm (Donor).
 - Calculate TR-FRET Ratio =

.[1]

- Data Analysis:
 - Fit data to a sigmoidal dose-response equation (variable slope).[1]

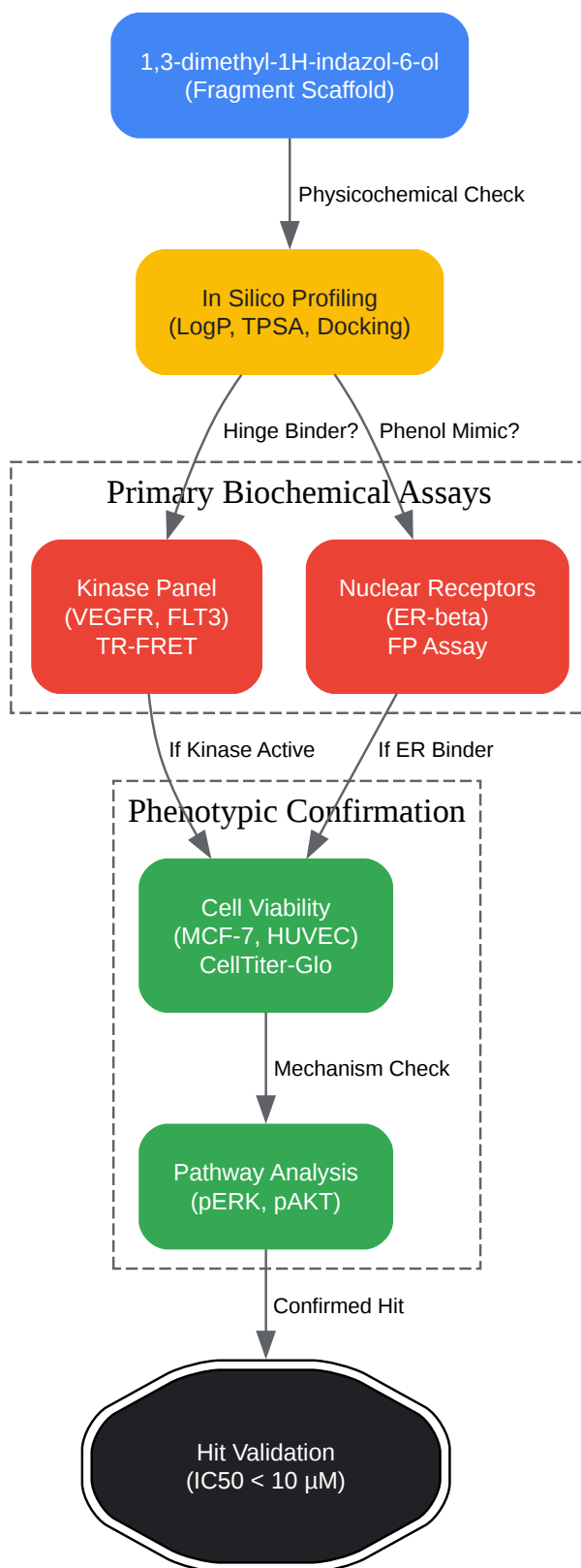
Protocol 2: ER Fluorescence Polarization Competition

Objective: Assess ligand binding affinity relative to Estradiol.

- Reagent Prep:
 - Buffer: 25 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM DTT.[1]
 - Tracer: Fluormone™ ES2 (1 nM final).
 - Protein: Recombinant Human ER
LBD (20 nM final).
- Workflow:
 - Dispense 20
L of ER
/Tracer complex into black 384-well plates.[1]
 - Add 0.5
L of test compound (**1,3-dimethyl-1H-indazol-6-ol**).[1]
 - Include High Control (Estradiol, 10
M) and Low Control (DMSO).
- Incubation:
 - 2 hours at Room Temperature to reach equilibrium.
- Detection:

- Measure Fluorescence Polarization (mP) values.
- A decrease in mP indicates displacement of the tracer by the test compound.

Visualization of Screening Logic



[Click to download full resolution via product page](#)

Figure 1: Decision tree for profiling **1,3-dimethyl-1H-indazol-6-ol**, moving from structural hypothesis to phenotypic validation.

Data Interpretation & Hit Validation

To validate **1,3-dimethyl-1H-indazol-6-ol** as a genuine hit rather than a promiscuous aggregator (PAINS), adhere to these criteria:

- Z-Factor: Ensure the assay $Z' > 0.5$.
- Hill Slope: The dose-response curve must have a Hill slope between 0.8 and 1.^[1] Slopes > 2.0 suggest aggregation or non-specific denaturation.
- Shift Assays: Perform the kinase assay at high () and low ATP concentrations. A shift in confirms ATP-competitive binding (Type I/II inhibition).^[1]

References

- Indazole Scaffolds in Kinase Inhibition Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.^[2] Source: RSC Advances, 2021.^[3] URL:[\[Link\]](#)
- Estrogen Receptor Beta Agonists Title: Indazole estrogens: highly selective ligands for the estrogen receptor beta.^[4]^[5] Source: Journal of Medicinal Chemistry (NIH PubMed), 2005. URL:[\[Link\]](#)
- Histone Demethylase Inhibitors Title: Substituted pyrido[3,4-d]pyrimidin-4-one derivative compounds (Patent WO2014151106A1).^[1] Source: Google Patents. URL:
- ER Beta in Multiple Sclerosis Title: Multiple functional therapeutic effects of the estrogen receptor β agonist indazole-Cl in a mouse model of multiple sclerosis.^[1]^[5] Source: PNAS, 2014.^[5] URL:[\[Link\]](#)^[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 1416712-62-3|1,4-Dimethyl-1H-indazol-6-ol|BLD Pharm \[bldpharm.com\]](#)
- [2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [4. Indazole estrogens: highly selective ligands for the estrogen receptor beta - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. Multiple functional therapeutic effects of the estrogen receptor \$\beta\$ agonist indazole-Cl in a mouse model of multiple sclerosis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Comprehensive Bioactivity Profiling of 1,3-Dimethyl-1H-indazol-6-ol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6253732/docs#comprehensive-bioactivity-profiling-of-1-3-dimethyl-1h-indazol-6-ol\]](https://www.benchchem.com/product/b6253732/docs#comprehensive-bioactivity-profiling-of-1-3-dimethyl-1h-indazol-6-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)